Bis(2-methoxyethyl)nitrosoamine
Overview
Description
Bis(2-methoxyethyl)nitrosoamine: is an organic compound with the molecular formula C6H14N2O3. It is a member of the nitrosoamine family, which are known for their potential carcinogenic properties. This compound is characterized by the presence of two methoxyethyl groups attached to a nitrosoamine moiety, making it a unique structure within its chemical class.
Mechanism of Action
Target of Action
Bis(2-methoxyethyl)nitrosoamine, also known as N,N-bis(2-methoxyethyl)nitrous amide, is a type of nitrosamine. Nitrosamines are known to interact with DNA, causing DNA alkylation damage . They are also known to interact with secondary amines .
Mode of Action
Nitrosamines, including this compound, are genotoxic and carcinogenic. They undergo metabolic activation by cytochrome P450 monooxygenases, leading to the formation of unstable primary nitrosamines. These unstable compounds further decompose to form diazonium ions, which are DNA alkylating agents . This interaction with DNA can lead to DNA damage, which can result in mutations and potentially cancer .
Biochemical Pathways
The primary biochemical pathway involved in the action of nitrosamines is the metabolic activation pathway. This involves the hydroxylation of nitrosamines by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, causing alkylation damage. The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .
Pharmacokinetics
Nitrosamines in general are known to be metabolized predominantly by cytochrome p450 enzymes .
Result of Action
The primary result of the action of this compound is DNA alkylation damage. This can lead to mutations and potentially cancer. Nitrosamines are known to be mutagenic and carcinogenic, and have been linked to cancers in various organs in nonclinical species .
Action Environment
The action of this compound can be influenced by various environmental factors. Nitrosamines can be formed by the reaction of secondary amines with nitrite under acidic conditions . They are found in various environments, including food, drinking water, cosmetics, as well as
Biochemical Analysis
Biochemical Properties
Bis(2-methoxyethyl)nitrosoamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various molecular mechanisms
Cellular Effects
This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethyl)nitrosoamine typically involves the reaction of 2-methoxyethylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosoamine compound. The general reaction can be represented as follows:
2-methoxyethylamine+nitrous acid→this compound+water
The reaction is usually conducted at low temperatures to prevent the decomposition of the nitrosoamine product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nitrosoamines.
Scientific Research Applications
Chemistry: Bis(2-methoxyethyl)nitrosoamine is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential mutagenic and carcinogenic effects. It is used in experimental models to understand the mechanisms of nitrosoamine-induced carcinogenesis.
Industry: The compound finds applications in the manufacturing of pharmaceuticals and agrochemicals, where it serves as a precursor or intermediate in the synthesis of active ingredients.
Comparison with Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison: Bis(2-methoxyethyl)nitrosoamine is unique due to the presence of methoxyethyl groups, which influence its chemical reactivity and biological activity. Compared to other nitrosoamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and toxicity profiles, making it a compound of interest in toxicological studies.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVQRQPDLKLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218095 | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Nitrosobis(2-methoxyethyl)amine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21308 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
67856-65-9 | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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